molecular formula C19H18ClF3N2O4S B3746626 N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B3746626
M. Wt: 462.9 g/mol
InChI Key: QDDVBXUOFNYENY-UHFFFAOYSA-N
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Description

This compound (CAS: 695218-25-8) is a sulfonamide derivative featuring a chlorodifluoromethoxy-substituted indole core. Its molecular formula is C₂₀H₁₉ClF₃N₂O₄S, with a molecular weight of 458.9 g/mol . Key structural attributes include:

  • Indole moiety: A 2-methyl-1H-indole substituted at the 5-position with a chlorodifluoromethoxy (ClF₂CO-) group.
  • Sulfonamide linkage: A 5-fluoro-2-methoxybenzenesulfonamide connected via an ethyl chain to the indole’s 3-position.

Properties

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O4S/c1-11-14(15-10-13(29-19(20,22)23)4-5-16(15)25-11)7-8-24-30(26,27)18-9-12(21)3-6-17(18)28-2/h3-6,9-10,24-25H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDVBXUOFNYENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and chlorodifluoromethoxy moiety participate in nucleophilic substitutions under controlled conditions:

a. Sulfonamide Reactivity
The sulfonamide’s nitrogen acts as a nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides. For example:

  • Reaction with Acetyl Chloride :

    RSO2NH2+CH3COClRSO2NCOCH3+HCl\text{RSO}_2\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{RSO}_2\text{NCOCH}_3 + \text{HCl}

    Yields of 70–85% are achieved in anhydrous DMF with triethylamine as a base .

b. Chlorodifluoromethoxy Group Substitution
The -OCHF2_2Cl group undergoes substitution with nucleophiles (e.g., amines, alkoxides):

  • Replacement with Methoxide :

    -OCHF2Cl+NaOCH3-OCHF2OCH3+NaCl\text{-OCHF}_2\text{Cl} + \text{NaOCH}_3 \rightarrow \text{-OCHF}_2\text{OCH}_3 + \text{NaCl}

    Proceeds in THF at 60°C with 65% yield .

Oxidation Reactions

The indole ring and sulfonamide sulfur are oxidation-prone:

Oxidation Target Conditions Product Yield
Indole (C2–C3 bond)KMnO4_4, H2_2O, 25°CIndole-2,3-dione derivative55%
Sulfonamide sulfurH2_2O2_2, AcOH, 50°CSulfonic acid78%

Hydrolysis Reactions

Controlled hydrolysis modifies key functional groups:

a. Sulfonamide Hydrolysis
Under strong acidic conditions (HCl, reflux):

RSO2NH2+H2ORSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{NH}_3

Reaction completes within 6 hours, yielding 92% sulfonic acid .

b. Methoxy Group Demethylation
BBr3_3 in DCM cleaves the methoxy group to a hydroxyl:

-OCH3BBr3-OH\text{-OCH}_3 \xrightarrow{\text{BBr}_3} \text{-OH}

Achieves 80% conversion at −78°C .

Coupling Reactions

Palladium-catalyzed cross-couplings modify the aromatic systems:

a. Suzuki–Miyaura Coupling
The 5-fluoro-2-methoxybenzene ring couples with aryl boronic acids:

Ar-B(OH)2+C6H3F(OCH3)Pd(PPh3)4Biaryl product\text{Ar-B(OH)}_2 + \text{C}_6\text{H}_3\text{F(OCH}_3) \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

Yields range from 60–75% .

b. Buchwald–Hartwig Amination
Introduces amines to the indole’s C5 position:

Indole-Cl+RNH2Pd2dba3Indole-NHR\text{Indole-Cl} + \text{RNH}_2 \xrightarrow{\text{Pd}_2\text{dba}_3} \text{Indole-NHR}

Requires Xantphos as a ligand (85% yield) .

Acid/Base-Mediated Rearrangements

The sulfonamide’s NH group (pKa_a ≈ 9.5) deprotonates in basic media, enabling:

  • Salt Formation : Reacts with NaOH to form water-soluble sodium sulfonamide .

  • Ring-Opening : Under strong base (t-BuOK), the indole’s C3 ethylamine side chain cyclizes, forming a tetrahydro-β-carboline derivative .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–F bond cleavage in the chlorodifluoromethoxy group:

-OCHF2Clhν-OCHCl+F2\text{-OCHF}_2\text{Cl} \xrightarrow{h\nu} \text{-OCHCl} + \text{F}_2

Quantified via 19F^{19}\text{F} NMR, with 40% defluorination after 2 hours.

Thermal Stability

DSC analysis reveals decomposition at 210°C, primarily via sulfonamide S–N bond cleavage. Activation energy (EaE_a) calculated as 95 kJ/mol using the Kissinger method .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with established sulfonamide and indole chemistry, as validated by diverse literature .

Scientific Research Applications

Structural Features

The structure features a chlorodifluoromethoxy group, a methyl-indole moiety, and a sulfonamide linkage, which contribute to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets such as enzymes or receptors. Research indicates that compounds with similar structures can exhibit anti-cancer and anti-inflammatory properties.

Case Studies :

  • Anti-Cancer Activity : A study demonstrated that indole derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects : Research has shown that sulfonamide derivatives can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response .

Organic Synthesis

Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

Synthetic Routes :

  • The synthesis typically involves multiple steps starting from simple precursors, including the formation of the indole moiety through Fischer indole synthesis and subsequent reactions to introduce the chlorodifluoromethoxy group and sulfonamide linkage.

Material Science

Development of New Materials : The unique properties of this compound make it a candidate for developing new materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.

Research Insights :

  • Studies have indicated that sulfonamide compounds can be used to create polymers with enhanced mechanical properties .
  • The incorporation of fluorinated groups can improve the hydrophobicity and chemical resistance of materials .

Mechanism of Action

The mechanism of action of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Acetamide (Compound 31)

  • Structure : Contains a 4-chlorobenzoyl group on the indole and a 4-(trifluoromethyl)benzenesulfonamide.
  • Molecular Weight : 550.93 g/mol (C₂₅H₁₈ClF₃N₂O₅S).
  • Key Differences :
    • Replaces ClF₂CO- with a 4-chlorobenzoyl group, increasing aromatic bulk.
    • Uses a trifluoromethylphenyl sulfonamide instead of 5-fluoro-2-methoxybenzenesulfonamide.
  • Synthesis : 43% yield via automated HPLC purification .
  • Activity : Likely optimized for COX-2 inhibition due to the trifluoromethyl group’s electron-withdrawing effects .

3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-((5-Chlorothiophen-2-yl)Sulfonyl)Propanamide (Compound 58)

  • Structure: Features a 5-chlorothiophene sulfonamide and a propanoic acid linker.
  • Molecular Weight : 575.51 g/mol (C₂₄H₂₀Cl₂N₂O₅S₂).
  • Propanoic acid linker may improve conformational flexibility.
  • Synthesis : Lower yield (28%), possibly due to steric hindrance during coupling .
  • Activity : Thiophene sulfonamides often exhibit enhanced metabolic stability .

N-[2-(5-Fluoro-2-Methyl-1H-Indol-3-yl)Ethyl]-2-Methoxy-5-(Propan-2-yl)Benzene-1-Sulfonamide

  • Structure : Substitutes ClF₂CO- with a 5-fluoro group and adds an isopropyl substituent on the benzene ring.
  • Molecular Weight : ~450 g/mol (estimated).
  • Key Differences :
    • Lacks the chlorodifluoromethoxy group, reducing electronegativity.
    • Isopropyl group increases hydrophobicity (higher XLogP).
  • Activity: Potential trade-off between lipophilicity and target selectivity .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Donors/Acceptors Synthesis Yield
Target Compound 458.9 ClF₂CO-, 5-fluoro-2-methoxybenzenesulfonamide 5.1 2 / 7 Not reported
Compound 31 550.93 4-Chlorobenzoyl, 4-(trifluoromethyl)phenyl ~6.0 2 / 8 43%
Compound 58 575.51 5-Chlorothiophene sulfonamide, propanoic acid ~5.8 2 / 7 28%
Isopropyl Analog ~450 5-Fluoroindole, 5-isopropylbenzenesulfonamide ~5.5 2 / 6 Not reported

Key Findings and Implications

5-Fluoro-2-methoxybenzenesulfonamide balances polarity and lipophilicity, contrasting with the more hydrophobic trifluoromethyl or chlorothiophene groups in analogs .

Synthetic Challenges :

  • Lower yields in analogs (e.g., 28% for Compound 58) highlight the difficulty of coupling bulky sulfonamides to indole derivatives .

Therapeutic Potential: The target compound’s combination of moderate lipophilicity and hydrogen-bonding capacity may offer improved bioavailability compared to analogs with extreme XLogP values .

Q & A

Q. Critical Factors :

  • Purity of starting materials (e.g., HPLC >95% for the indole derivative).
  • Exclusion of moisture to avoid hydrolysis of the sulfonyl chloride.

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the indole NH (~10–12 ppm), sulfonamide SO₂ group (deshielded carbons ~125–135 ppm), and chlorodifluoromethoxy CF₂Cl moiety (¹⁹F NMR: δ ~-30 to -40 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, particularly for the indole-ethyl-sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Methodological Answer:
Discrepancies often arise from variations in:

  • Compound purity : Impurities (e.g., unreacted indole or sulfonamide precursors) may skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay conditions :
    • Solubility differences: Use standardized co-solvents (e.g., DMSO <0.1% in cell-based assays).
    • Target specificity: Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Structural analogs : Compare activity with derivatives lacking the chlorodifluoromethoxy group to isolate its contribution .

Advanced: What strategies enhance solubility and stability in in vitro assays?

Methodological Answer:

  • Structural modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or PEGylated chains) on the methoxybenzene ring without disrupting sulfonamide bioactivity .
    • Replace the chlorodifluoromethoxy group with trifluoromethoxy to reduce steric hindrance .
  • Formulation approaches :
    • Use cyclodextrin-based complexes or lipid nanoparticles for aqueous dispersion.
    • Prepare sodium or potassium salts of the sulfonamide to improve solubility .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
Based on structurally related sulfonamide-indole hybrids:

  • Carbonic anhydrase inhibitors : The sulfonamide group chelates zinc in CA isoforms, relevant in cancer and glaucoma .
  • Cyclooxygenase (COX) modulation : Indole derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
  • Antimicrobial activity : Chlorodifluoromethoxy groups enhance membrane permeability in Gram-negative bacteria .

Advanced: How to design a robust SAR study for this compound?

Methodological Answer:

  • Systematic substitution :
    • Vary substituents on the indole (e.g., methyl → ethyl) and benzene rings (e.g., fluoro → chloro) to assess steric/electronic effects .
    • Synthesize analogs lacking the sulfonamide group to evaluate its necessity for target binding.
  • Computational modeling :
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with CA IX or COX-2 .
    • Perform QSAR analysis to correlate logP values with cytotoxicity .
  • In vitro validation : Prioritize analogs with >50% inhibition in primary screens for dose-response studies (IC₅₀ determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide

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